molecular formula C16H12BrFN4OS B11969698 2-(1H-Benzimidazol-2-ylthio)-N'-(5-bromo-2-fluorobenzylidene)acetohydrazide

2-(1H-Benzimidazol-2-ylthio)-N'-(5-bromo-2-fluorobenzylidene)acetohydrazide

Cat. No.: B11969698
M. Wt: 407.3 g/mol
InChI Key: IJLPYIUJZCIVBO-UFWORHAWSA-N
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Description

2-(1H-Benzimidazol-2-ylthio)-N’-(5-bromo-2-fluorobenzylidene)acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(5-bromo-2-fluorobenzylidene)acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether derivative with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with 5-bromo-2-fluorobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions could target the imine (Schiff base) linkage.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Possible applications in materials science or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-ylthio)acetohydrazide: Lacks the bromofluorobenzylidene moiety.

    N’-(5-bromo-2-fluorobenzylidene)acetohydrazide: Lacks the benzimidazole core.

    2-(1H-Benzimidazol-2-ylthio)-N’-(benzylidene)acetohydrazide: Lacks the bromine and fluorine substituents.

Uniqueness

The presence of both the benzimidazole core and the bromofluorobenzylidene moiety makes 2-(1H-Benzimidazol-2-ylthio)-N’-(5-bromo-2-fluorobenzylidene)acetohydrazide unique. These structural features may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C16H12BrFN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12BrFN4OS/c17-11-5-6-12(18)10(7-11)8-19-22-15(23)9-24-16-20-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+

InChI Key

IJLPYIUJZCIVBO-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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